molecular formula C8H12O4 B8099191 (3aS,4S,7aS)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one

(3aS,4S,7aS)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one

Cat. No.: B8099191
M. Wt: 172.18 g/mol
InChI Key: DDRIMXADTYBMJR-FXQIFTODSA-N
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Description

(3aS,4S,7aS)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,7aS)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through a cyclization reaction. This can be achieved using a precursor molecule that contains the necessary functional groups.

    Hydroxylation: The introduction of hydroxyl groups at specific positions on the benzofuran ring is achieved through hydroxylation reactions. Common reagents for this step include hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄).

    Reduction and Cyclization: The final steps involve reduction and cyclization reactions to form the hexahydro structure. These reactions often require specific catalysts and conditions to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3aS,4S,7aS)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to modify the hydroxyl groups or reduce other functional groups within the molecule. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions to form ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of ethers or esters.

Scientific Research Applications

(3aS,4S,7aS)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential effects on various biological pathways. It may serve as a model compound for studying enzyme interactions and metabolic processes.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its effects on specific diseases or conditions.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3aS,4S,7aS)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. Its hydroxyl groups can form hydrogen bonds with active sites of enzymes, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (3aS,4S,7aS)-3a-hydroxy-4,7a-dimethylperhydroindane-1,5-dione: This compound shares a similar core structure but differs in the presence of additional methyl groups.

    (3aS,4S,5R,7aS)-5-hydroxy-7a-methyl-1-oxo-octahydroinden-4-yl]propanoic acid: This compound has a similar hexahydro structure but includes a propanoic acid group.

Uniqueness

The uniqueness of (3aS,4S,7aS)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one lies in its specific stereochemistry and the presence of multiple hydroxyl groups

Properties

IUPAC Name

(3aS,4S,7aS)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-5-3-6(10)8(11)1-2-12-7(8)4-5/h6-7,10-11H,1-4H2/t6-,7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRIMXADTYBMJR-FXQIFTODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1(C(CC(=O)C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2[C@]1([C@H](CC(=O)C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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